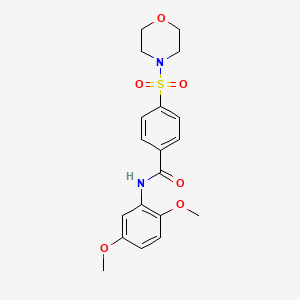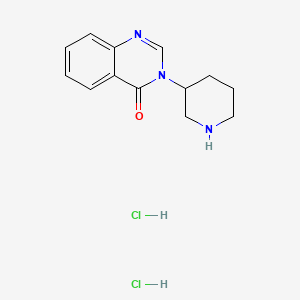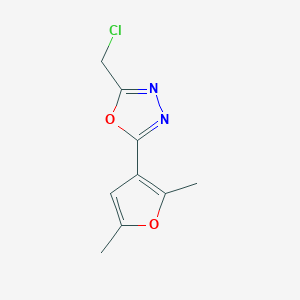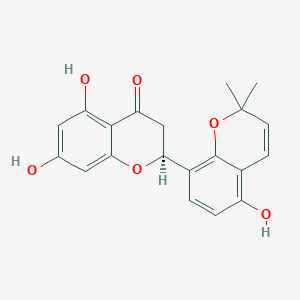![molecular formula C23H16FN3O5 B2861415 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 877657-41-5](/img/no-structure.png)
2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. It’s possible that the compound could be synthesized through a series of reactions including condensation, substitution, and cyclization .Molecular Structure Analysis
The molecular structure of the compound can be analyzed based on its functional groups and their positions. The presence of the benzofuro[3,2-d]pyrimidin-1(2H)-one moiety suggests that the compound may have interesting electronic properties . The fluorophenyl group could contribute to the compound’s lipophilicity, potentially affecting its solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group could participate in hydrolysis or condensation reactions. The fluorophenyl group might undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility in different solvents .Scientific Research Applications
Radioligand Development for PET Imaging
A study focused on the synthesis of selective ligands for the translocator protein (18 kDa), incorporating fluorine atoms in their structure for potential PET imaging applications. This approach highlights the compound's potential use in developing diagnostic tools for neuroinflammation and other conditions where translocator protein expression is a marker (Dollé et al., 2008).
Antinociceptive and Anti-inflammatory Properties
Another study synthesized thiazolopyrimidine derivatives and evaluated their antinociceptive and anti-inflammatory properties, indicating potential applications in pain and inflammation management (Selvam et al., 2012).
Anticancer Activity
Fluoro substituted benzo[b]pyran compounds were synthesized and evaluated for their anticancer activity, suggesting the importance of fluoro substitution in enhancing antitumor properties. This study could imply that modifications to the core structure, like in the compound , may influence its anticancer potential (Hammam et al., 2005).
In Vitro Cytotoxic Activity
Research on 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives explored their in vitro cytotoxic activity against cancer cell lines, offering insights into designing compounds with potential anticancer applications (Al-Sanea et al., 2020).
TSPO Ligands for Neuroinflammation PET Imaging
A series of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their binding affinity to the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. This research underscores the compound's potential utility in developing PET imaging agents for neuroinflammation (Damont et al., 2015).
Future Directions
properties
CAS RN |
877657-41-5 |
|---|---|
Product Name |
2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide |
Molecular Formula |
C23H16FN3O5 |
Molecular Weight |
433.395 |
IUPAC Name |
2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H16FN3O5/c24-14-7-9-15(10-8-14)27-22(29)21-20(17-5-1-2-6-18(17)32-21)26(23(27)30)13-19(28)25-12-16-4-3-11-31-16/h1-11H,12-13H2,(H,25,28) |
InChI Key |
BGCDHAQJSAFRLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3CC(=O)NCC4=CC=CO4)C5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B2861332.png)
![3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2861334.png)
![4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2861335.png)
![N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2861336.png)

![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2861341.png)
![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2861342.png)
![4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine](/img/structure/B2861346.png)


![N-(3,4-dimethoxyphenethyl)-4-((6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2861351.png)
![Indolin-1-yl(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2861353.png)

![N-(2-ethyl-6-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2861355.png)